molecular formula C25H23N3O4S B2868639 4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532971-33-8

4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2868639
CAS RN: 532971-33-8
M. Wt: 461.54
InChI Key: LHXFUFOVBXYIDW-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques and Characterization

  • The synthesis of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol demonstrates its utility in the multiparallel solution phase synthesis of substituted benzamides. This synthesis process emphasizes the mildness of deprotection conditions and the facile introduction of the 4-methoxybenzyloxycarbonyl group, suggesting its potential in creating diverse benzamide derivatives for various scientific applications (Bailey et al., 1999).

Potential Applications in Material Science

  • Research on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and derivatives, including the study of their nonlinear optical (NLO) properties, highlights the potential of such compounds in the development of NLO materials. The significant static and frequency-dependent NLO properties of these compounds, compared to the prototypical NLO molecule para-nitroaniline, underscore their promise as materials for various optical applications (Kiven et al., 2023).

Chemical Synthesis and Intermediates

  • The development of alternative synthesis approaches for 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drugs Sulmazole and Isomazole, underscores the importance of such compounds in the pharmaceutical manufacturing process. These methods provide a more process-oriented approach, potentially improving the efficiency and yield of cardiotonic drug production (Lomov, 2019).

Corrosion Inhibition

  • The study of N-Phenyl-benzamide derivatives, including the effects of methoxy (OCH3) substituents, on the corrosion inhibition of mild steel in acidic conditions, highlights the role of such compounds in industrial applications. The presence of methoxy groups was found to enhance inhibition efficiency, pointing towards the utility of these compounds in protecting metal surfaces from corrosion (Mishra et al., 2018).

properties

IUPAC Name

4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-32-21-12-8-19(9-13-21)25(29)26-14-15-27-16-24(22-4-2-3-5-23(22)27)33-17-18-6-10-20(11-7-18)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXFUFOVBXYIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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